molecular formula C17H18ClN3O2 B5612080 1-[(4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5612080
M. Wt: 331.8 g/mol
InChI Key: CHMKQDBGHIJRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step processes including alkylation, reduction of nitro groups, and specific reactions to attach different functional groups. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, entails a sequence of reactions starting from dichloro-nitrobenzene and piperazine, yielding a total efficiency of 48.2% (Quan, 2006).

Molecular Structure Analysis

Molecular docking and structural analyses of compounds like 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives reveal their potential interactions and binding efficiencies, hinting at the structural versatility and functional group influence on activity (Mehta et al., 2019).

Chemical Reactions and Properties

Piperazine derivatives demonstrate a wide range of chemical reactivity, influenced by their structural components. For instance, the catalytic property of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine showcases the compound's ability to catalyze acetylation reactions, maintaining catalytic activity across multiple cycles (Xu Wang-sheng, 2011).

Physical Properties Analysis

Investigations into the physical properties of related compounds often involve detailed examinations of their crystal structures, hydrogen bonding, and molecular conformations. For example, the study of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one provided insights into its molecular geometry and stabilization mechanisms through hydrogen bonds and π…π interactions (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, stability, and interaction with biological targets, are often explored through synthetic modifications and biological evaluations. For instance, novel piperidine derivatives have been synthesized and assessed for their anti-acetylcholinesterase activity, revealing the impact of structural variations on biological activity (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Piperazine rings are often found in drugs and can interact with biological targets in various ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research into this compound would depend on its potential applications. Given the prevalence of piperazine rings in pharmaceuticals, it could be of interest for drug development .

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-4-6-15(7-5-14)23-13-17(22)21-11-9-20(10-12-21)16-3-1-2-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMKQDBGHIJRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.